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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructure of C17500

cobalt-beryllium copper, a high-performance alloy valued for its unique combination of strength,

conductivity, and thermal properties. This document details the material's composition, the

critical role of heat treatment in developing its microstructure, and the experimental protocols

for its analysis.

Introduction to C17500 Cobalt-Beryllium Copper
C17500, also known as Alloy 10, is a precipitation-hardenable copper alloy.[1][2][3] Its

advantageous properties are primarily attributed to the formation of fine cobalt beryllide

precipitates within the copper matrix during a specific heat treatment process.[4] This alloy is

widely used in applications requiring high electrical and thermal conductivity coupled with good

mechanical strength, such as in welding electrodes, electrical connectors, and plastic mold

tooling.[5][6]

The nominal composition of C17500 cobalt-beryllium copper is detailed in Table 1. The key

alloying elements are cobalt and beryllium, which are essential for the precipitation

strengthening mechanism.
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The mechanical and physical properties of C17500 are intrinsically linked to its microstructure,

which is controlled by its thermal processing history. The following tables summarize the key

compositional and property data for this alloy.

Table 1: Chemical Composition of C17500[3]

Element Content (wt. %) Role

Beryllium (Be) 0.40 - 0.70
Forms strengthening

precipitates

Cobalt (Co) 2.40 - 2.70

Primary element in beryllide

precipitates, inhibits grain

growth

Iron (Fe) ≤ 0.10 Impurity

Silicon (Si) ≤ 0.20 Impurity

Aluminum (Al) ≤ 0.20 Impurity

Copper (Cu) Balance Matrix

Table 2: Mechanical Properties of C17500 (Age-Hardened Condition)

Property Value

Ultimate Tensile Strength ≥ 680 MPa (up to 980 MPa)

Yield Strength (0.2% Offset) ≥ 550 MPa

Elongation at Break ≥ 10%

Rockwell B Hardness 99 (Typical for TH04 Temper)

Elastic Modulus 120 - 138 GPa

Table 3: Physical Properties of C17500
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Property Value

Density 8.83 g/cm³

Electrical Conductivity ≥ 45% IACS

Thermal Conductivity (@ 20°C) 195 - 200 W/m·K

Melting Range 1000 - 1070 °C

Coefficient of Thermal Expansion 18 µm/m·K

The Role of Heat Treatment in Microstructure
Development
The desirable properties of C17500 are achieved through a two-stage heat treatment process:

solution annealing and precipitation hardening (aging).

Solution Annealing: The alloy is heated to a temperature between 900°C and 955°C, where the

beryllium and cobalt dissolve into the copper matrix, forming a single-phase solid solution.[1]

This is followed by rapid quenching, typically in water, to retain this supersaturated solid

solution at room temperature. The microstructure in this state consists of equiaxed grains of the

alpha-copper solid solution.[1]

Precipitation Hardening (Aging): The quenched material is then aged at a lower temperature,

typically between 455°C and 490°C for 1 to 4 hours. During this stage, a sequence of

precipitation occurs, leading to the formation of finely dispersed, coherent cobalt beryllide

precipitates.

The generally accepted precipitation sequence in beryllium-copper alloys is as follows:

Supersaturated α-Cu → Guinier-Preston (G.P.) zones → γ'' (metastable) → γ' (metastable) → γ

(stable cobalt beryllide)

It is the formation of the coherent, metastable γ'' and γ' phases that creates lattice strain and

significantly strengthens the alloy by impeding dislocation motion. Over-aging can lead to the

formation of the stable, incoherent γ phase, which results in a loss of strength.
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Heat Treatment and Microstructural Evolution of C17500

As-Received Material
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Initial Microstructure
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α-Cu Solid Solution
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in α-Cu Matrix

Click to download full resolution via product page

A flowchart illustrating the heat treatment process and its effect on the microstructure of
C17500.

Experimental Protocols for Microstructure Analysis
A thorough analysis of the C17500 microstructure requires careful sample preparation and the

use of appropriate analytical techniques.

Metallographic Sample Preparation
The following protocol is recommended for the preparation of C17500 for optical and scanning

electron microscopy.

Sectioning: Cut the sample to the desired size using a low-speed diamond saw with ample

coolant to minimize deformation.

Mounting: For ease of handling, mount the sample in a conductive mounting compound if

subsequent analysis in a scanning electron microscope (SEM) with energy-dispersive X-ray

spectroscopy (EDS) is planned. Cold mounting is preferable to avoid any alteration of the

microstructure due to heat.

Grinding:

Perform planar grinding using a series of progressively finer silicon carbide (SiC) papers

(e.g., 240, 320, 400, 600, and 800 grit).
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Use water as a lubricant and coolant during grinding.

Ensure the sample is thoroughly cleaned between each grinding step to prevent

contamination.

Polishing:

Rough Polishing: Use a 6 µm diamond suspension on a napless polishing cloth, followed

by a 3 µm diamond suspension on a low-nap cloth.

Final Polishing: Employ a 1 µm diamond suspension on a medium-nap cloth. For a

superior finish, a final polish with a 0.05 µm colloidal silica suspension can be used. This

step is crucial for revealing the fine precipitates.

Etching:

To reveal the grain boundaries and precipitate structure, immerse or swab the polished

surface with an etchant. A commonly recommended etchant for C17500 is a solution of

ammonium persulfate and ammonium hydroxide.[1]

Recommended Etchant: 1 part concentrated ammonium hydroxide (NH₄OH) and 2 parts

2.5% ammonium persulfate ((NH₄)₂S₂O₈) in distilled water.[1]

Etching time is critical and should be monitored closely to avoid over-etching. Typical

times are a few seconds.

Immediately after etching, rinse the sample with water, followed by ethanol, and then dry it

with a stream of warm air.

Microstructural Characterization Techniques
Optical Microscopy (OM): Used for initial examination of the general microstructure, including

grain size and the presence of any large inclusions or defects.

Scanning Electron Microscopy (SEM): Provides higher magnification imaging of the

microstructure. Backscattered electron (BSE) imaging is particularly useful for visualizing the

cobalt beryllide precipitates, as the contrast is sensitive to atomic number differences
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between the precipitates and the copper matrix. Energy-dispersive X-ray spectroscopy

(EDS) can be used to confirm the elemental composition of the matrix and precipitates.

Transmission Electron Microscopy (TEM): Necessary for detailed characterization of the

nanoscale precipitates, including their size, morphology, and crystallographic relationship

with the matrix.

Transmission Electron Microscopy (TEM) Sample
Preparation

Slicing and Punching: Thin slices (around 300-500 µm) are cut from the bulk material. From

these slices, 3 mm discs are punched out.

Grinding: The discs are mechanically thinned down to approximately 100-150 µm.

Dimpling: A dimple grinder is used to create a depression in the center of the disc, reducing

the thickness to around 10-20 µm at its thinnest point.

Electropolishing or Ion Milling:

Twin-Jet Electropolishing: This is a common method for preparing electron-transparent

regions in metallic samples. A suitable electrolyte for copper alloys is a mixture of nitric

acid and methanol, or phosphoric acid-based solutions, cooled to low temperatures. The

precise voltage and temperature need to be optimized for C17500 to achieve a smooth,

artifact-free surface.

Ion Milling: An alternative or subsequent step to electropolishing. A low-angle argon ion

beam is used to sputter material from the dimpled region until perforation occurs. This can

help to remove any surface artifacts from electropolishing.
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Experimental Workflow for Microstructure Analysis
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A comprehensive workflow for the microstructural analysis of C17500 alloy.
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Expected Microstructural Features
In the properly solution-annealed and aged condition, the microstructure of wrought C17500

will exhibit the following features:

Matrix: An alpha-copper solid solution.

Grains: Equiaxed, twinned grains of the alpha-copper matrix. The grain size can be

influenced by the processing history.

Precipitates: A fine, uniform dispersion of cobalt beryllide particles throughout the matrix.

These precipitates are the primary strengthening phase and are typically not resolvable by

optical microscopy.[1] Their size and morphology are dependent on the aging temperature

and time.

Conclusion
The microstructure of C17500 cobalt-beryllium copper is a product of its composition and, most

critically, its heat treatment. A detailed analysis of this microstructure, particularly the size,

distribution, and nature of the cobalt beryllide precipitates, is essential for understanding and

predicting the alloy's mechanical and physical properties. The experimental protocols outlined

in this guide provide a framework for researchers and scientists to effectively prepare and

characterize C17500, enabling a deeper understanding of its structure-property relationships.

Adherence to meticulous sample preparation techniques is paramount to obtaining accurate

and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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